3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Description
Properties
IUPAC Name |
2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O2S/c24-16-10-8-15(9-11-16)20-25-23(27-26-20)31-13-3-12-28-21(29)17-6-1-4-14-5-2-7-18(19(14)17)22(28)30/h1-2,4-11H,3,12-13H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFFODFXUOIGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCSC4=NNC(=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and α, β-unsaturated ketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives .
Scientific Research Applications
3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Comparisons
Tricyclic Dione Derivatives
The target compound shares its tricyclic dione core with Naphmethonium (16) , a neuromuscular blocker. However, the replacement of Naphmethonium’s dimethylamino groups with a fluorophenyl-triazole-sulfanylpropyl chain likely alters its target specificity.
Triazole-Sulfanyl Derivatives
Compounds such as 4-[5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine demonstrate the importance of sulfanyl-triazole motifs in enhancing binding to aromatic-rich enzyme active sites. However, the target compound’s tricyclic core may confer greater metabolic stability compared to simpler pyridine or benzene backbones.
Spiro and Hybrid Systems
The 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives highlight the role of spiro systems in conformational restriction, a feature shared with the target compound’s tricyclic scaffold. However, the target’s triazole-sulfanylpropyl chain introduces additional steric bulk, which may influence pharmacokinetic parameters like solubility and clearance.
Research Findings and Implications
- Structural Uniqueness : The combination of a tricyclic dione with a fluorophenyl-triazole-sulfanylpropyl group distinguishes the target compound from simpler triazole derivatives. This hybrid structure may optimize both target affinity and drug-like properties.
- Potential Applications: Analogous compounds (e.g., triazole-pyrazole hybrids and diazaspiro derivatives ) show activity in CNS disorders and photodynamic therapy, suggesting the target compound could be explored in these areas.
- Limitations : The compound’s high molecular weight (~550 g/mol) and rigid structure may pose challenges for oral bioavailability, necessitating formulation optimization.
Biological Activity
The compound 3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule that has drawn attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with a triazole moiety, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 491.57 g/mol. The presence of the fluorophenyl group and the triazole ring contributes to its pharmacological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 491.57 g/mol |
| SMILES | Cc1cc(F)ccc1N2C(=O)C=C(C(=O)N2)C=C(C=C)C(=N)SCCCN1C(=S)N=N1 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to the compound showed effectiveness against various bacterial strains and fungi due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .
Anticancer Activity
The tricyclic structure of the compound suggests potential anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation . The specific mechanism involves the disruption of cellular signaling pathways critical for tumor growth.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes such as cytochrome P450 involved in drug metabolism.
- Interaction with DNA : The planar structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress in target cells, leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several triazole derivatives against resistant strains of bacteria. The results indicated that modifications in the side chains significantly enhanced activity against Staphylococcus aureus and Escherichia coli .
- Evaluation of Anticancer Effects : In a controlled study involving various cancer cell lines (e.g., breast cancer and leukemia), derivatives similar to this compound were shown to reduce cell viability by over 70% at certain concentrations . This study emphasized the importance of structural modifications in enhancing anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
